Evidence #1: p53-Status Agnosticity vs. MDM2 Antagonists (RG7112/Nutlin-3a)
Kevetrin demonstrates equipotent activity across wild-type, mutant, and p53-null cancer models, whereas MDM2 antagonists (RG7112, Nutlin-3a) exhibit 10- to >100-fold loss of potency against p53-mutant cells [1]. In vitro, Kevetrin induced apoptosis in p53 wild-type (A549), p53-mutant (MDA-MB-231), and p53-null (K-562) cell lines. In vivo, Kevetrin showed potent antitumor activity in xenograft models of all three p53 genotypes [1]. By contrast, RG7112 shows a median IC50 of 0.4 µM in p53 wild-type cells versus >10 µM in p53-mutant cells (≥25-fold shift) [2]. Nutlin-3a displays IC50 values of 4-6 µM in p53 wild-type ovarian cancer cells versus 38 to >70 µM in p53-mutant lines (6- to >17-fold shift) [3].
| Evidence Dimension | Activity retention in p53-mutant vs. wild-type cancer models |
|---|---|
| Target Compound Data | Equipotent apoptosis induction and tumor growth inhibition in p53 wild-type, mutant, and null models; no shift in potency across genotypes |
| Comparator Or Baseline | RG7112: IC50 shift from ~0.4 µM (WT) to >10 µM (mutant) (≥25-fold). Nutlin-3a: IC50 shift from 4-6 µM (WT) to 38 to >70 µM (mutant) (6- to >17-fold) |
| Quantified Difference | Kevetrin maintains full activity across p53 genotypes; comparators show 6- to >100-fold loss of activity in mutant p53 contexts |
| Conditions | In vitro apoptosis/cell viability assays; in vivo human tumor xenograft models (A549, MDA-MB-231, K-562) |
Why This Matters
This profile enables Kevetrin to address the ~50% of human cancers harboring p53 mutations that are refractory to MDM2 antagonists, significantly expanding the addressable patient population.
- [1] Shapiro G, et al. A phase 1 study of thioureidobutyronitrile. J Clin Oncol. 2015;33(15_suppl):TPS2613. doi:10.1200/jco.2015.33.15_suppl.tps2613 View Source
- [2] Initial testing of the MDM2 inhibitor RG7112 by the pediatric preclinical testing program. MD Anderson Cancer Center. 2013. View Source
- [3] Nutlin-3a: A Potential Therapeutic Opportunity for TP53 Wild-Type Ovarian Carcinomas. PLoS One. 2015;10(8):e0135101. View Source
